N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
N-(4-Methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic benzothiazine derivative characterized by a 1,4-benzothiazin core fused with an acetamide moiety. The compound features a 4-methoxyphenyl group attached to the acetamide nitrogen and a trifluoromethyl (-CF₃) substituent at position 6 of the benzothiazin ring. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in contexts where electron-donating substituents (e.g., methoxy) and lipophilic groups (e.g., CF₃) are desirable .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3S/c1-26-12-5-3-11(4-6-12)22-16(24)9-15-17(25)23-13-8-10(18(19,20)21)2-7-14(13)27-15/h2-8,15H,9H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSHYOHVIWKMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H15F3N2O3S
- Molecular Weight : 396.38 g/mol
- CAS Number : 300557-68-0
The compound contains functional groups that are known to influence its biological activity, including an acetamide group and a trifluoromethyl group, which are often associated with enhanced pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the trifluoromethyl group has been linked to increased activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, demonstrating significant antibacterial activity comparable to conventional antibiotics .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in certain cancer cell lines, which is crucial for inhibiting tumor growth .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary findings suggest:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Molecular Interactions : Its structure allows for favorable interactions with target proteins, enhancing its efficacy as a drug candidate .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity in HeLa Cells
In a controlled study, this compound was tested on HeLa cells. The results indicated:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit notable antimicrobial properties. The presence of the trifluoromethyl group in N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide enhances its activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Case Study:
A study demonstrated that similar benzothiazine derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting that this compound could be developed into a potent antimicrobial agent .
Anti-inflammatory Properties
Benzothiazine derivatives have been explored for their anti-inflammatory effects. The structural features of this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have shown that modifications to the phenyl ring and the introduction of electron-withdrawing groups can significantly enhance biological activity .
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl substitution | Increases antimicrobial potency |
| Methoxy group addition | Enhances solubility and bioavailability |
| Alterations in acetamide moiety | Modulates anti-inflammatory properties |
Potential in Cancer Therapy
Recent investigations suggest that compounds with similar structures may influence epigenetic mechanisms involved in cancer progression. The ability of this compound to interact with specific biological targets could position it as a lead compound in cancer therapy .
Case Study:
In vitro studies have shown that certain benzothiazine derivatives can inhibit tumor cell proliferation by modulating histone deacetylases (HDACs), which are critical in cancer cell growth regulation .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide and benzothiazine moieties enable nucleophilic substitution at electrophilic sites. Key reactions include:
-
Mechanism : The acetamide’s NH group undergoes alkylation via SN2 pathways, while the benzothiazine ring participates in copper-catalyzed coupling with amines .
-
Example : Reaction with methyl iodide forms N-(4-methoxyphenyl)-N-methyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide .
Oxidation-Reduction Reactions
The 3-oxo group and trifluoromethyl substituent dictate redox behavior:
-
Mechanism : The 3-oxo group is reduced to a hydroxyl group via hydride transfer, while harsh oxidation cleaves aromatic rings .
Coupling Reactions
Palladium- or copper-mediated couplings modify the aromatic framework:
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Example : Coupling with 4-bromoanisole introduces a methoxy-substituted aryl group at C-6.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic/basic conditions:
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, ethanol, 12 h | Carboxylic acid | Complete conversion |
| Basic (NaOH, RT) | 2M NaOH, H₂O, 24 h | Sodium carboxylate | Reversible at neutral pH |
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Mechanism : Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while base-mediated cleavage follows SN2 pathways.
Acid-Base Reactions
The compound exhibits zwitterionic behavior in polar solvents:
| Reaction | Conditions | Observation | pKa Values |
|---|---|---|---|
| Protonation | HCl (gas), CHCl₃ | Formation of hydrochloride salt | NH: ~8.5; carbonyl: ~-1 |
| Deprotonation | NaH, THF, 0°C | Enolate generation | Stabilized by CF₃ group |
Comparison with Similar Compounds
Table 1: Substituent and Molecular Formula Comparison
Key Observations :
- Electron Effects: The 4-methoxyphenyl group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro (-NO₂) group in and chloro (-Cl) in . This difference influences solubility and reactivity; methoxy groups enhance solubility in polar solvents compared to nitro or chloro analogs .
- Trifluoromethyl Role : The CF₃ group in the target compound, , and increases lipophilicity and metabolic stability, whereas its absence in reduces steric bulk and electron-withdrawing effects .
Physicochemical Properties
Table 2: Predicted and Experimental Physical Properties
Analysis :
- Density and Boiling Points : The butoxyphenyl derivative exhibits higher density and boiling point due to its extended alkyl chain, aligning with trends in molecular weight and van der Waals interactions .
- pKa Trends : The target compound’s methoxy group likely elevates its pKa compared to the nitro and chloro analogs, enhancing basicity at the acetamide nitrogen. The butoxyphenyl analog shows a pKa of 11.8, reflecting moderate basicity suitable for membrane permeability .
Crystallographic and Structural Insights
Crystal structures of related benzothiazines (e.g., ) have been resolved using SHELX software (e.g., SHELXL, SHELXT), which enables precise determination of bond lengths, angles, and conformation . For example:
- The benzothiazin ring in adopts a boat conformation, stabilized by intramolecular hydrogen bonding between the amide carbonyl and thiazine NH.
- Substituents like CF₃ or methoxy influence crystal packing; electron-withdrawing groups may enhance π-π stacking, whereas bulky groups (e.g., butoxy) could disrupt it .
Q & A
Q. What causes batch-to-batch variability in biological activity?
- Methodology :
- Purity Analysis : HPLC with UV detection (λ = 254 nm) quantifies impurities; batches with >98% purity are prioritized for retesting .
- Conformational Studies : Circular dichroism (CD) or X-ray crystallography checks for polymorphic forms affecting bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
